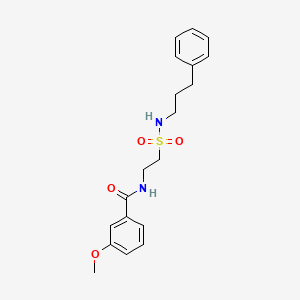

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide

Description

3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring and a sulfamoyl ethyl group linked to a 3-phenylpropyl chain.

Properties

IUPAC Name |

3-methoxy-N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-25-18-11-5-10-17(15-18)19(22)20-13-14-26(23,24)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,15,21H,6,9,12-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCCAQPXJLADDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Sulfamoyl Intermediate: The reaction begins with the formation of the sulfamoyl intermediate by reacting 3-phenylpropylamine with a suitable sulfonyl chloride under basic conditions.

Coupling with Benzamide: The sulfamoyl intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide.

Reduction: Formation of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

Key structural distinctions among benzamide analogs include:

Analysis:

- Sulfamoyl vs. Oxadiazole Groups : The sulfamoyl group in the target compound contrasts with the 1,3,4-oxadiazole ring in LMM3. Oxadiazoles enhance metabolic stability and electron-withdrawing properties, critical for antifungal activity .

- Methoxy Positioning : Flutolanil’s 3-methoxyphenyl group confers fungicidal activity, whereas the target compound’s 3-methoxybenzamide may influence binding specificity in similar targets .

Pharmacological and Physicochemical Properties

- Antifungal Activity : LMM5’s oxadiazole-sulfamoyl hybrid structure demonstrates IC₅₀ values in the micromolar range against C. albicans, suggesting that the target compound’s sulfamoyl group could similarly inhibit fungal thioredoxin reductase .

- Pesticidal Applications : Flutolanil and etobenzanid highlight the role of halogenation (e.g., chlorine, trifluoromethyl) in enhancing pesticidal potency. The absence of halogens in the target compound may limit its efficacy in this domain .

- Thermal Stability : Compounds with rigid heterocycles (e.g., thiazole in ) exhibit higher melting points (>150°C) compared to flexible alkyl chains, implying that the target compound’s phenylpropyl group may reduce crystallinity .

Biological Activity

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide, a benzamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that suggests various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

- IUPAC Name : 3-methoxy-N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 376.47 g/mol

- CAS Number : 899967-29-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : It can bind to various receptors, potentially altering signaling pathways associated with cell growth and survival.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

The above results indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer cells (MCF-7).

Antioxidant Activity

In addition to its antiproliferative properties, this compound has demonstrated antioxidant activity. Compounds similar to it have shown improved antioxidative effects compared to standard antioxidants like BHT, indicating a potential role in mitigating oxidative stress in cells .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Notably, derivatives have shown selective activity against Gram-positive bacteria, including Enterococcus faecalis (MIC = 8 µM) .

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

A study conducted on various methoxy-substituted benzamides indicated that compounds with similar structures exhibit low micromolar concentrations for effective inhibition of cancer cell lines, emphasizing the importance of structural modifications for enhanced biological activity . -

Mechanistic Insights :

Research focusing on dual inhibitors targeting PI3K and HDAC revealed that benzamide derivatives like this compound could promote apoptosis in cancer cells through their inhibitory effects on these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.